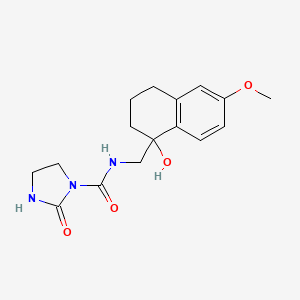
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure includes a tetrahydronaphthalene core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C14H21N3O4S, featuring a sulfonamide group and a hydroxyl group that may contribute to its biological activity. The presence of methoxy and hydroxyl groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit fatty acid amide hydrolases (FAAH), which are involved in the degradation of endocannabinoids. By inhibiting these enzymes, the compound may elevate endocannabinoid levels, potentially influencing pain perception and inflammation pathways .
- Cell Cycle Modulation : In various studies on cancer cell lines, compounds with similar structures have demonstrated the ability to induce cell cycle arrest and apoptosis. The mechanism often involves the modulation of signaling pathways such as Wnt/β-Catenin and MAPK pathways .
- Apoptosis Induction : Evidence suggests that this compound can trigger intrinsic apoptotic pathways in cancer cells. This is characterized by mitochondrial membrane depolarization and activation of caspases, leading to programmed cell death .
Cytotoxicity and Selectivity
A study evaluating the cytotoxic effects of related compounds showed significant selectivity towards cancer cell lines compared to normal cells. For instance:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 42.8 | 6.9 |
| MCF-7 (Breast) | Not significantly different from normal cells | 9.1 |
| SiHa (Cervical) | Highest resistance observed | 5.3 |
| MCF-12F (Normal) | 296.3 | - |
These results indicate that this compound may selectively target cancer cells while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound interacts with pro-survival proteins such as Bcl-2 and mTOR. These interactions suggest potential pathways through which the compound can exert its anti-cancer effects by disrupting survival signals in tumor cells .
Case Studies
Several case studies have highlighted the effectiveness of compounds structurally related to this compound in preclinical models:
- Triple-Negative Breast Cancer (TNBC) : In vitro studies showed that related compounds induced significant apoptosis in TNBC cell lines through mitochondrial pathway activation .
- Prostate Cancer : Similar compounds were found to inhibit proliferation in prostate cancer cell lines via cell cycle arrest mechanisms and apoptosis induction .
属性
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-23-12-4-5-13-11(9-12)3-2-6-16(13,22)10-18-15(21)19-8-7-17-14(19)20/h4-5,9,22H,2-3,6-8,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKHJAXIOBCAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)N3CCNC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














